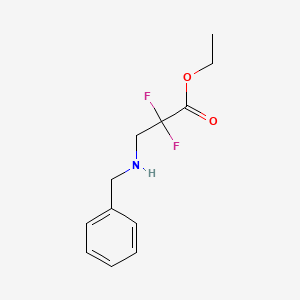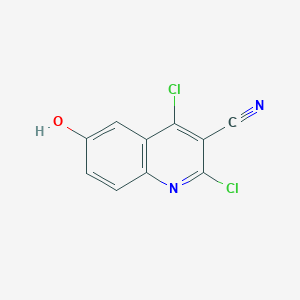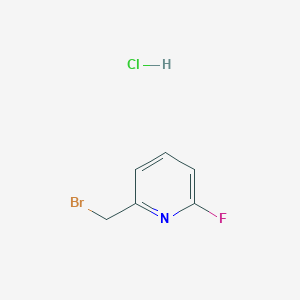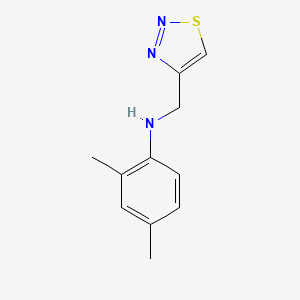
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 2,4-dimethylaniline with a thiadiazole precursor. One common method is the reaction of 2,4-dimethylaniline with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anticancer properties and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and as a component in materials science for creating novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
1,2,4-Thiadiazole: Exhibits significant therapeutic potential and is used in the development of pharmaceuticals and agrochemicals.
1,2,5-Thiadiazole:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,3-thiadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
2,4-dimethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-8-3-4-11(9(2)5-8)12-6-10-7-15-14-13-10/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
BRXRYWICCYYWSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2=CSN=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


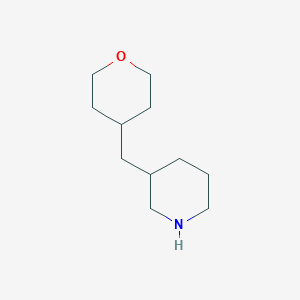
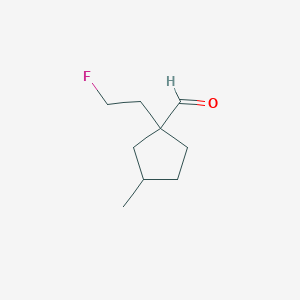


amine](/img/structure/B13242683.png)

![[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B13242700.png)
amine](/img/structure/B13242703.png)


